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Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095 Get Quote

Synthesis of Disperse Brown 1: A Detailed
Laboratory Protocol
Application Note: This document provides a comprehensive experimental procedure for the

laboratory synthesis of C.I. Disperse Brown 1 (CAS 23355-64-8), an azo dye utilized in the

coloration of hydrophobic fibers. The synthesis is a two-step process involving the diazotization

of 2,6-dichloro-4-nitroaniline, followed by an azo coupling reaction with 3-chloro-N,N-bis(2-

hydroxyethyl)aniline. This protocol is intended for researchers, scientists, and professionals in

the fields of chemistry and drug development.

Experimental Protocols
The synthesis of Disperse Brown 1 is executed in three main stages: the preparation of the

two precursor molecules, followed by their reaction to form the final dye.

Part 1: Synthesis of 2,6-dichloro-4-nitroaniline (Diazo
Component)
This procedure outlines the chlorination of p-nitroaniline to yield the diazo component

precursor.

Materials:

p-Nitroaniline
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Concentrated Hydrochloric Acid (HCl)

Potassium Chlorate (KClO₃) or Chlorine Gas (Cl₂)

Water

Glacial Acetic Acid (optional, for recrystallization)

Ethanol (optional, for recrystallization)

Procedure:

In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid,

warming to 50°C to facilitate dissolution.[1]

Cool the solution to approximately 25°C.

Slowly add a solution of 16.4 g of potassium chlorate in 350 ml of water to the stirred p-

nitroaniline solution. Maintain the temperature at around 25°C.[1]

Alternatively, chlorination can be achieved by sparging chlorine gas into the reaction mixture.

[2]

Upon completion of the chlorate addition, dilute the reaction mixture with a large volume of

water.

The product, 2,6-dichloro-4-nitroaniline, will precipitate as a yellow solid.

Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a

small amount of alcohol.

The crude product can be purified by recrystallization from glacial acetic acid or a mixture of

acetic acid and ethanol to yield lemon-yellow needles.[1]

Part 2: Synthesis of 3-chloro-N,N-bis(2-
hydroxyethyl)aniline (Coupling Component)
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This protocol describes the N-alkylation of 3-chloroaniline to produce the coupling component.

[3]

Materials:

3-chloroaniline

2-chloroethanol or Ethylene Oxide

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

Water or an appropriate solvent (e.g., ethanol)

Ethyl Acetate (for extraction)

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure using 2-chloroethanol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0

mole of 3-chloroaniline, 2.5 moles of 2-chloroethanol, and 2.5 moles of a base (e.g., sodium

hydroxide) dissolved in a sufficient amount of water.

Heat the mixture to reflux and stir vigorously for 6-8 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate the solvent using a rotary evaporator to obtain the crude product.

The crude 3-chloro-N,N-bis(2-hydroxyethyl)aniline can be purified by recrystallization from a

suitable solvent system, such as ethanol/water or toluene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_and_Characterization_of_3_Chloro_N_N_bis_2_hydroxyethyl_aniline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Synthesis of Disperse Brown 1 (Diazotization and
Azo Coupling)
This final stage involves the diazotization of the prepared 2,6-dichloro-4-nitroaniline and its

subsequent coupling with 3-chloro-N,N-bis(2-hydroxyethyl)aniline.

Materials:

2,6-dichloro-4-nitroaniline

Nitrosylsulfuric Acid or Sodium Nitrite (NaNO₂) and a strong acid (e.g., Sulfuric Acid (H₂SO₄)

or Hydrochloric Acid (HCl))

3-chloro-N,N-bis(2-hydroxyethyl)aniline

Ice

Water

Sodium Acetate solution (for pH adjustment)

Dispersing agent (e.g., Paregal O) (optional)

Sulfamic Acid (optional, to remove excess nitrous acid)

Procedure:

Step A: Diazotization of 2,6-dichloro-4-nitroaniline

In a flask, prepare a solution of 40% nitrosylsulfuric acid.

At a temperature of 25-30°C, slowly add 20g of 2,6-dichloro-4-nitroaniline to the stirred

nitrosylsulfuric acid solution.

Maintain the temperature at 25-30°C and continue stirring for 3 hours to ensure complete

diazotization. The resulting solution is the diazonium salt solution.
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Alternatively, diazotization can be carried out by dissolving 2,6-dichloro-4-nitroaniline in

concentrated sulfuric acid, cooling to 0-5°C, and then adding a solution of sodium nitrite in

concentrated sulfuric acid (to form nitrosylsulfuric acid in situ).

Step B: Azo Coupling

In a separate beaker, prepare a solution of 3-chloro-N,N-bis(2-hydroxyethyl)aniline in a

suitable solvent, such as a mixture of water and a small amount of acid to aid dissolution.

Cool this solution to 0-5°C in an ice bath.

Slowly add the cold diazonium salt solution from Step A to the stirred solution of the coupling

component.

During the addition, maintain the temperature of the reaction mixture between 0-5°C and

control the pH in a weakly acidic to neutral range (pH 4-6) by the dropwise addition of a

sodium acetate solution.

A colored precipitate of Disperse Brown 1 will form.

Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the coupling

reaction is complete.

Collect the precipitated dye by vacuum filtration.

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

Dry the purified Disperse Brown 1 in an oven at a controlled temperature (e.g., 60-70°C).

Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of

Disperse Brown 1.
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Reactant/Pr
oduct

Molecular
Formula

Molar Mass
( g/mol )

Moles
(approx.)

Mass (g) Role

2,6-dichloro-

4-nitroaniline
C₆H₄Cl₂N₂O₂ 207.01 0.0966 20

Diazo

Component

3-chloro-N,N-

bis(2-

hydroxyethyl)

aniline

C₁₀H₁₄ClNO₂ 215.68 ~0.0966 ~20.8
Coupling

Component

Disperse

Brown 1

C₁₆H₁₅Cl₃N₄

O₄
433.67 - - Final Product

Expected

Yield

>90% (based

on analogous

reactions)

Appearance

Red-light

brown to

deep dark

brown

powder

Mandatory Visualization
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Precursor Synthesis

Disperse Brown 1 Synthesis

p-Nitroaniline

Conc. HCl / KClO3

Chlorination

2,6-dichloro-4-nitroaniline
(Diazo Component)

Diazotization

Nitrosylsulfuric Acid
0-5°C

3-chloroaniline

2-chloroethanol / Base

N-Alkylation

3-chloro-N,N-bis(2-hydroxyethyl)aniline
(Coupling Component)

Azo Coupling

pH 4-6
0-5°C

Filtration & Washing

Drying

Disperse Brown 1

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Disperse Brown 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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